molecular formula C20H24N2O B13692629 1-(3-(Dibenzylamino)-1-pyrrolidinyl)ethanone

1-(3-(Dibenzylamino)-1-pyrrolidinyl)ethanone

Cat. No.: B13692629
M. Wt: 308.4 g/mol
InChI Key: MNCHCBUODDRLRY-UHFFFAOYSA-N
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Description

1-(3-(Dibenzylamino)-1-pyrrolidinyl)ethanone is a complex organic compound that features a pyrrolidine ring substituted with a dibenzylamino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Dibenzylamino)-1-pyrrolidinyl)ethanone typically involves the reaction of pyrrolidine with dibenzylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process may also involve the use of protective groups to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Dibenzylamino)-1-pyrrolidinyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dibenzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-(Dibenzylamino)-1-pyrrolidinyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Dibenzylamino)-1-pyrrolidinyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

    1-(3-(Dibenzylamino)-1-methylpyrrolidinyl)ethanone: Similar structure but with a methyl group on the pyrrolidine ring.

    1-(3-(Dibenzylamino)-1-pyrrolidinyl)propanone: Similar structure but with a propanone moiety instead of ethanone.

Uniqueness: 1-(3-(Dibenzylamino)-1-pyrrolidinyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

1-[3-(dibenzylamino)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C20H24N2O/c1-17(23)21-13-12-20(16-21)22(14-18-8-4-2-5-9-18)15-19-10-6-3-7-11-19/h2-11,20H,12-16H2,1H3

InChI Key

MNCHCBUODDRLRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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